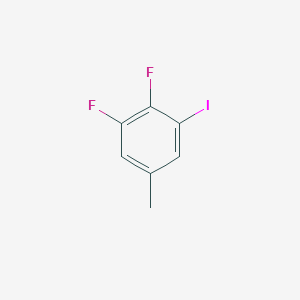

1,2-Difluoro-3-iodo-5-methylbenzene

描述

1,2-Difluoro-3-iodo-5-methylbenzene (CAS No. 886038-03-5) is a halogenated aromatic compound with the molecular formula C₇H₅F₂I and a molecular weight of 254.02 g/mol . Its structure features two fluorine atoms at positions 1 and 2, an iodine atom at position 3, and a methyl group at position 5 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Limited data are available on its physical properties (e.g., boiling point) or specific applications, but its synthesis and reactivity can be inferred from analogs in the literature.

属性

分子式 |

C7H5F2I |

|---|---|

分子量 |

254.02 g/mol |

IUPAC 名称 |

1,2-difluoro-3-iodo-5-methylbenzene |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |

InChI 键 |

WYGWIHPDDQYBDD-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)I)F)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s fluorine and iodine substituents significantly influence its electronic profile compared to analogs. For example:

- Fluorine : Enhances ring electron-withdrawing effects, increasing electrophilic substitution resistance.

- Methyl Group : Offers steric hindrance and electron-donating effects, moderating reactivity.

Table 1: Substituent Comparison with Analogous Benzene Derivatives

Spectroscopic and Analytical Data

- 1H-NMR : The methyl group in 1,2-Difluoro-3-iodo-5-methylbenzene resonates at ~2.3–2.5 ppm, similar to methyl-substituted fluoroarenes. Fluorine atoms cause splitting patterns in adjacent protons.

- 13C-NMR : Iodine’s heavy atom effect deshields nearby carbons, with C-I coupling constants (~20–30 Hz) observed in analogs.

- MS : The molecular ion peak at m/z 254 confirms the molecular weight, with fragmentation patterns dominated by loss of iodine (127 amu).

In contrast, benzodioxole-containing analogs (e.g., 4d–4f ) show distinct IR peaks at 1250–1300 cm⁻¹ (C-O-C stretching) and 1500–1600 cm⁻¹ (aromatic C=C) .

Stability and Handling

The compound’s instability under basic or oxidative conditions aligns with fluoro-iodoarenes, which may degrade via dehalogenation. By comparison, diaminobenzene derivatives (e.g., 3a) require immediate use post-synthesis due to oxidative sensitivity .

Research Implications and Gaps

While 1,2-Difluoro-3-iodo-5-methylbenzene shares synthetic and spectroscopic traits with fluorinated and iodinated aromatics, its unique substituent combination necessitates tailored applications. Further studies should explore:

- Stability under varying pH and temperature conditions.

- Comparative pharmacokinetics with non-iodinated fluoroarenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。